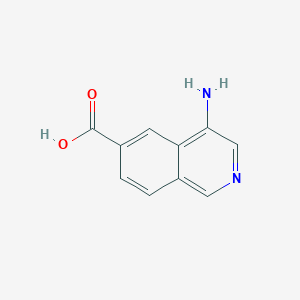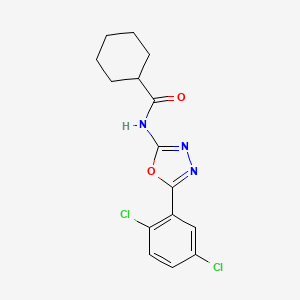
6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H26Cl2N4O3 and its molecular weight is 561.46. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Several novel quinoline and pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains. For example, compounds with fluoro-substituted coumarin rings along with fluoro-substituted phenyl rings demonstrated potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ansari & Khan, 2017; Patel, Patel, & Barat, 2010).
Antioxidant Properties
Certain quinolinone derivatives have been synthesized and characterized for their efficiency as antioxidants in lubricating greases. The study indicated that these compounds could decrease the total acid number and oxygen pressure drop in lubricating greases, showing their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Anti-inflammatory and Analgesic Agents
The synthesis of quinazolinone derivatives has explored their potential as anti-inflammatory and analgesic agents. Some newly synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their application in medical research focused on pain and inflammation management (Farag et al., 2012).
Antitumor Activities
Research into pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment has revealed remarkable antitumor activities against various cancer cell lines. This highlights the potential of such compounds in the development of new antitumor agents, offering a promising direction for cancer research (Montoya et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and the second intermediate is 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline. The final product is obtained by coupling these two intermediates through a condensation reaction.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "aniline", "morpholine", "chloroacetyl chloride", "4-chloroaniline", "2-aminoacetophenone", "2-chloroacetophenone", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "palladium on carbon", "hydrogen gas", "6-chloro-4-phenylquinolin-2(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n- React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to obtain 2-chloro-3-phenyl-1,3-dioxolane\n- React 2-chloro-3-phenyl-1,3-dioxolane with aniline and morpholine in the presence of chloroacetyl chloride to obtain 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n\nStep 2: Synthesis of 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 2-aminoacetophenone with 2-chloroacetophenone in the presence of sodium hydride to obtain 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester\n- React 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester with 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole in the presence of acetic anhydride and phosphorus oxychloride to obtain 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n\nStep 3: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 6-chloro-4-phenylquinolin-2(1H)-one with sodium hydroxide and acetic acid to obtain 6-chloro-4-phenylquinolin-2(1H)-ol\n- React 6-chloro-4-phenylquinolin-2(1H)-ol with 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate and palladium on carbon catalyst under hydrogen gas to obtain 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" ] } | |
CAS-Nummer |
361170-83-4 |
Produktname |
6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Molekularformel |
C30H26Cl2N4O3 |
Molekulargewicht |
561.46 |
IUPAC-Name |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38) |
InChI-Schlüssel |
DXRLIZBIAHMWQH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)
![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)


![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)


![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)